1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile
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Overview
Description
1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile: is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: : 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of indole derivatives with nitriles in the presence of catalysts can yield the desired compound .
Industrial Production Methods: : Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: : 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development.
Medicine: Indole derivatives, including this compound, are studied for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H,2H,3H,4H-cyclopenta[b]indole-5-carboxylic acid
- 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indole
- Indole-3-acetic acid
Comparison: : 1H,2H,3H,4H-cyclopenta[b]indole-5-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-7-8-3-1-5-10-9-4-2-6-11(9)14-12(8)10/h1,3,5,14H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXQWCWQODQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C(C=CC=C23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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